molecular formula C26H52 B3432757 1-Hexacosene CAS No. 93924-11-9

1-Hexacosene

Cat. No.: B3432757
CAS No.: 93924-11-9
M. Wt: 364.7 g/mol
InChI Key: OMXANELYEWRDAW-UHFFFAOYSA-N
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Description

1-Hexacosene is an organic compound with the molecular formula C26H52 It is a long-chain hydrocarbon with a single double bond located at the first carbon atom, making it an alkene

Preparation Methods

1-Hexacosene can be synthesized through various methods, including:

  • Synthetic Routes

      Wittig Reaction: This method involves the reaction of a phosphonium ylide with a long-chain aldehyde to form the desired alkene. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide.

      Hydroboration-Oxidation: This method involves the hydroboration of a long-chain alkyne followed by oxidation to form the corresponding alkene. The reaction conditions include the use of borane (BH3) and hydrogen peroxide (H2O2) in an alkaline medium.

  • Industrial Production Methods

      Catalytic Dehydrogenation: This method involves the dehydrogenation of long-chain alkanes using a metal catalyst such as platinum or palladium. The reaction is typically carried out at high temperatures (300-500°C) and low pressures to favor the formation of alkenes.

Chemical Reactions Analysis

1-Hexacosene undergoes various chemical reactions, including:

  • Oxidation

      Epoxidation: This reaction involves the addition of an oxygen atom to the double bond to form an epoxide. Common reagents include peracids such as m-chloroperbenzoic acid (m-CPBA).

      Hydroxylation: This reaction involves the addition of hydroxyl groups to the double bond to form a diol. Common reagents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).

  • Reduction

      Hydrogenation: This reaction involves the addition of hydrogen atoms to the double bond to form a saturated alkane. Common reagents include hydrogen gas (H2) and a metal catalyst such as palladium on carbon (Pd/C).

  • Substitution

      Halogenation: This reaction involves the addition of halogen atoms to the double bond to form a dihalide. Common reagents include bromine (Br2) and chlorine (Cl2).

Scientific Research Applications

1-Hexacosene has various scientific research applications, including:

  • Chemistry

      Model Compound: It is used as a model compound in studies of long-chain hydrocarbons and their reactivity.

      Analytical Standards: It is used as a standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.

  • Biology

      Pheromone Studies: It is used in studies of insect pheromones, particularly in the identification and synthesis of sex pheromones for pest control.

  • Medicine

      Drug Delivery: It is used in the development of lipid-based drug delivery systems due to its hydrophobic nature.

  • Industry

      Lubricants: It is used as a component in the formulation of high-performance lubricants for industrial applications.

Mechanism of Action

The mechanism of action of 1-Hexacosene involves its interaction with various molecular targets and pathways. As an alkene, it can undergo addition reactions with electrophiles and nucleophiles, leading to the formation of various products. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in drug delivery systems.

Comparison with Similar Compounds

1-Hexacosene can be compared with other similar long-chain alkenes, such as:

    1-Octacosene (C28H56): This compound has a similar structure but with two additional carbon atoms. It exhibits similar reactivity and applications.

    1-Triacontene (C30H60): This compound has four additional carbon atoms and is used in similar applications, including as a model compound and in pheromone studies.

    1-Dotriacontene (C32H64): This compound has six additional carbon atoms and is used in studies of long-chain hydrocarbons and their reactivity.

This compound is unique due to its specific chain length and position of the double bond, which can influence its reactivity and applications.

Properties

IUPAC Name

hexacos-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-26H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXANELYEWRDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873052
Record name 1-Hexacosene
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Molecular Weight

364.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Hexacosene
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Record name Alkenes, C24-28 .alpha.-
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CAS No.

18835-33-1, 64808-91-9, 93924-11-9
Record name 1-Hexacosene
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Record name 1-Hexacosene
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Record name Hexacosene
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Record name 1-Hexacosene
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Record name 1-HEXACOSENE
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Record name 1-Hexacosene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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